
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a (Z)-2-methylbenzylidene group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but without the (Z)-configuration.
2-Methylbenzylidene-2-phenyloxazole: Lacks the oxazol-5(4H)-one moiety.
Benzylideneoxazoles: A broader class of compounds with varying substituents on the oxazole ring.
Uniqueness
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different pharmacological or chemical properties compared to its (E)-isomer or other similar compounds.
Propiedades
IUPAC Name |
(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKZOFFVGLOOQ-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)
![2-furyl[3-(methylsulfanyl)-2',5-bifur-2-yl]methanone](/img/structure/B514842.png)
methanone](/img/structure/B514844.png)
![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)

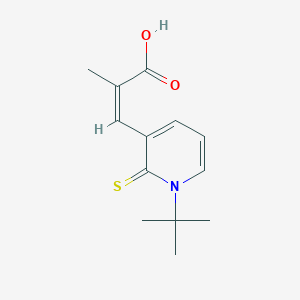
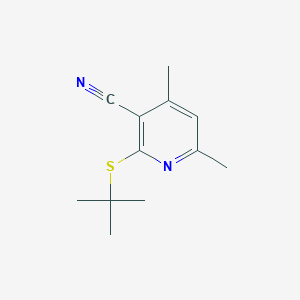
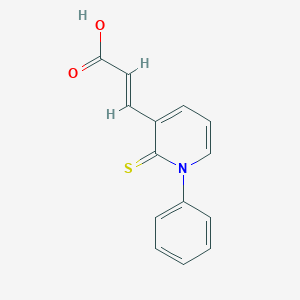

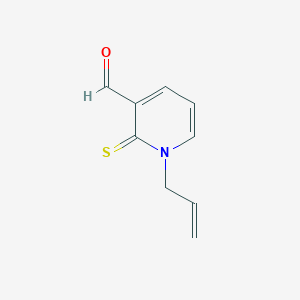
![1-[4-Methoxy-6-methyl-1-(2-methylphenyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514859.png)
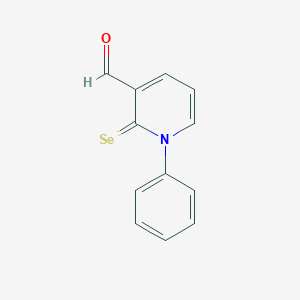
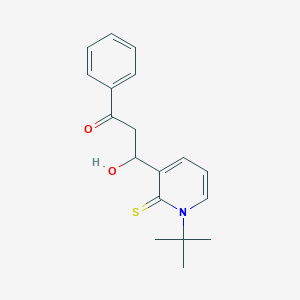
![1-[1-(4-Chlorophenyl)-4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-yl]ethanone](/img/structure/B514863.png)
